Human Chemerin-9 (149–157) vs. Full-Length Chemerin (aa 21–157): Efficacy Superiority in CMKLR1 Activation
In a head-to-head comparison using membrane-tethered ligand technology, the 9-amino acid chemerin fragment (aa 149–157) activated both mouse and human CMKLR1 with efficacy exceeding that of the full-length peptide (aa 21–157) [1]. While full-length chemerin is the endogenous agonist, the C-terminal nonapeptide demonstrates superior maximal receptor activation, establishing it as the minimal pharmacophore that retains—and indeed surpasses—the agonist activity of the full-size protein toward the chemerin receptor [2].
| Evidence Dimension | CMKLR1 activation efficacy |
|---|---|
| Target Compound Data | Efficacy exceeds full-length peptide (qualitative assessment of maximal response in functional assays) |
| Comparator Or Baseline | Full-length chemerin (aa 21–157) |
| Quantified Difference | Efficacy of 9-mer fragment exceeds that of full-length peptide [1] |
| Conditions | Membrane-tethered ligand technology; mouse and human CMKLR1 expressed in heterologous systems [1] |
Why This Matters
For researchers requiring maximal CMKLR1 activation in functional assays or in vivo models, the 9-mer fragment offers a chemically defined, higher-efficacy alternative to recombinant full-length chemerin, which is more costly, less stable, and exhibits lower maximal receptor activation.
- [1] Doyle JR, Krishnaji ST, Zhu G, Xu ZZ, Heller D, Ji RR, Levy BD, Kumar K, Kopin AS. Development of a membrane-anchored chemerin receptor agonist as a novel modulator of allergic airway inflammation and neuropathic pain. J Biol Chem. 2014;289(19):13385-13396. PMID: 24675078. View Source
- [2] Wittamer V, Grégoire F, Robberecht P, Vassart G, Communi D, Parmentier M. The C-terminal nonapeptide of mature chemerin activates the chemerin receptor with low nanomolar potency. J Biol Chem. 2004;279(11):9956-9962. PMID: 14701797. View Source
